Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and amino groups attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-2-nitroaniline with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy groups can lead to various functionalized derivatives .
Scientific Research Applications
Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H22N2O7 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-(4-methoxy-2-nitroanilino)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22N2O7/c1-29-15-6-4-13(5-7-15)17-10-14(11-20(25)21(17)22(26)31-3)23-18-9-8-16(30-2)12-19(18)24(27)28/h4-9,11-12,17,21,23H,10H2,1-3H3 |
InChI Key |
CGPVEQLKXPLWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OC)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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